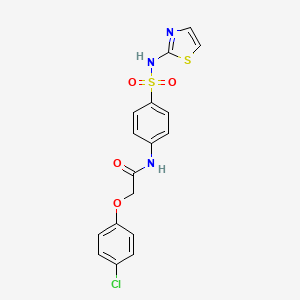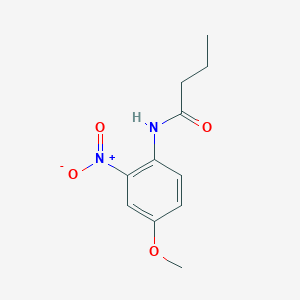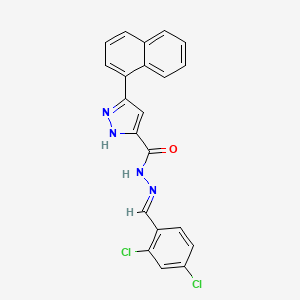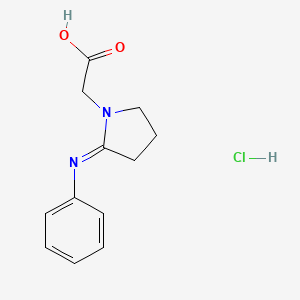![molecular formula C38H70N4O2 B11995424 3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA is a synthetic organic compound It is characterized by its complex structure, which includes multiple urea groups and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA typically involves multiple steps:
Formation of the Urea Groups: This can be achieved by reacting isocyanates with amines under controlled conditions.
Attachment of Alkyl Chains: Long alkyl chains can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Coupling Reactions: The final structure is assembled through coupling reactions, which may involve catalysts and specific reaction conditions to ensure the correct formation of bonds.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: For large-scale production, continuous flow reactors may be used to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction might yield alkanes or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA: can be compared with other urea derivatives or compounds with long alkyl chains.
Uniqueness
- The unique structure of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA, with its multiple urea groups and long alkyl chains, may confer specific properties that are not present in similar compounds.
Properties
Molecular Formula |
C38H70N4O2 |
|---|---|
Molecular Weight |
615.0 g/mol |
IUPAC Name |
1-dodecyl-3-[2-[3-[2-(dodecylcarbamoylamino)propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C38H70N4O2/c1-7-9-11-13-15-17-19-21-23-25-30-39-35(43)41-37(3,4)33-28-27-29-34(32-33)38(5,6)42-36(44)40-31-26-24-22-20-18-16-14-12-10-8-2/h27-29,32H,7-26,30-31H2,1-6H3,(H2,39,41,43)(H2,40,42,44) |
InChI Key |
XNVJFJGABOAKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC(C)(C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11995358.png)


![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)

![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)


![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
